(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
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Overview
Description
2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a synthetic organic compound known for its applications in various fields of scientific research. It is characterized by the presence of a bromine atom, a fluorine atom, and an oxime functional group attached to an ethanone backbone. This compound is often used as an intermediate in the synthesis of more complex molecules and has shown potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime typically involves the reaction of 2-bromo-1-(4-fluorophenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)-1-ethanone oxime
- 2-Bromo-1-(4-methylphenyl)-1-ethanone oxime
- 2-Bromo-1-(4-nitrophenyl)-1-ethanone oxime
Comparison: Compared to its analogs, 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H7BrFNO |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2/b11-8+ |
InChI Key |
UGORWQMWPIUIGG-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/CBr)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CBr)F |
Origin of Product |
United States |
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